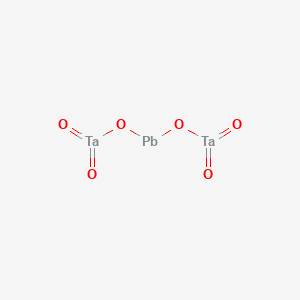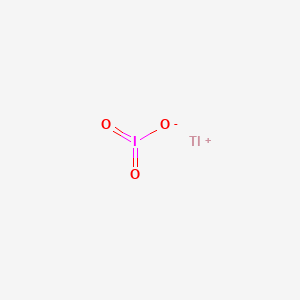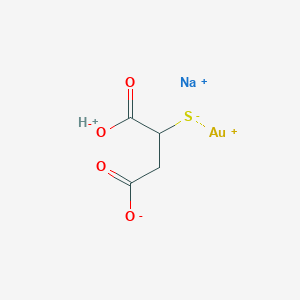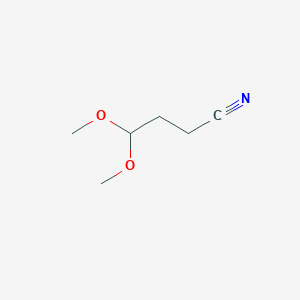
Lead tantalum oxide (PbTa2O6)
Descripción general
Descripción
Lead tantalum oxide (PbTa2O6) is a perovskite material . It has a molecular weight of 665.09 g/mol . It exhibits interesting piezoelectric properties, which generate an electric voltage when subjected to mechanical stress and vice versa. This property makes PbTa2O6 a potential candidate for various applications in sensors, actuators, and energy harvesting.
Synthesis Analysis
Tantalum nanoparticles have been synthesized by a single-step chemical reaction route. Simultaneous reduction of Tantalum Pentoxide (Ta2O5) with the in situ produced hydrogen and carbon at 600 °C is a new approach for the production of Ta nanopowder . Another study implicates the synthesis of lead oxide nanoparticles (PbO-NPs) in a green manner by using the extracts of Trigonella feonumgraecum for stabilizing and capaging purposes .
Molecular Structure Analysis
The Al2O3-, TiO2-, and ZrO2-supported tantalum oxide catalysts possess similar surface TaOx molecular structures, consisting primarily of polymerized surface TaO5/TaO6 species at high surface coverage .
Chemical Reactions Analysis
Tantalum nanoparticles have been synthesized by the single-step chemical reaction route. Simultaneous reduction of Tantalum Pentoxide (Ta2O5) with the in situ produced hydrogen and carbon at 600 °C is a new approach for the production of Ta nanopowder . Another study evaluated the biological effects and biomineralization potential of a new tantalum oxide (Ta2O5)–containing material designed for vital pulp therapy or perforation repair (NeoMTA 2), compared to NeoMTA Plus and Bio-C Repair .
Physical And Chemical Properties Analysis
Tantalum is a transition metal like the other members of the group. They are less reactive than the typical metals but more reactive than the less typical metals . The mechanical properties of the metal are strongly dependent on its purity, structure, and crystal defects, as is the case with almost all refractory metals . Even low concentrations of interstitial impurities increase the hardness and reduce the ductility .
Aplicaciones Científicas De Investigación
Electrocaloric Materials
Lead tantalate shows promising potential as an electrocaloric material . Electrocaloric materials are used in caloric-based technologies, which are efficient alternatives to vapor compression systems . These materials show large temperature variations, good efficiency, and a broad operating temperature window . In the form of multilayer ceramic capacitors integrated into a cooling device, they can generate a temperature difference larger than 13 K .
Energy Efficiency
Lead tantalate has been found to have high energy efficiency . This efficiency is intrinsic to the material and quantifies how much heat, induced by the entropy change triggered by the caloric effect, a material can exchange by heat transfer with its surroundings, with respect to the work needed to drive this caloric effect .
Cooling Devices
Due to its excellent electrocaloric properties, lead tantalate is being considered for use in future cooling devices . The material exhibits a maximum adiabatic temperature change of 3.7K at an electric field of 40kVcm−1 .
Thin Films
Lead tantalate is also used in the form of thin films prepared using the sol–gel chemical solution deposition method . These thin films are used in various applications, including sensors and other electronic devices .
Sensors
Lead tantalate thin films have been used in sensors due to their electrocaloric properties . The use of interdigitated top electrodes enables the application of very large electric fields in these materials .
Stress Conditions Tuning
Research has shown that stress seems to have an effect on the maximum permittivity temperature and thus electrocaloric temperature variation with temperature in lead tantalate films . Tensile stress induced by fused silica shifts the “transition” of lead tantalate to lower temperatures . This study shows the possibility for electrocaloric temperature variation tuning with stress conditions .
Mecanismo De Acción
Target of Action
Lead tantalate, also known as Lead(II) tantalate or Lead tantalum oxide (PbTa2O6), is primarily used in the field of materials science, particularly in the development of electrocaloric materials . These materials are promising working bodies for caloric-based technologies, which are seen as efficient alternatives to vapor compression systems .
Mode of Action
The mode of action of Lead tantalate is based on its electrocaloric effect. This effect is a phenomenon where a material shows a change in temperature under an applied electric field . The electrocaloric effect in Lead tantalate is triggered by changes in electric, magnetic, or stress field .
Biochemical Pathways
Its primary function is in the realm of materials science and engineering, where it contributes to the operation of devices through its electrocaloric properties .
Result of Action
The result of Lead tantalate’s action is a change in temperature when an electric field is applied. This property makes it a promising material for use in electrocaloric devices, such as cooling systems . In fact, it has been shown that a highly ordered bulk lead scandium tantalate can exchange more than a hundred times more electrocaloric heat than the work needed to trigger it .
Action Environment
The action of Lead tantalate is influenced by environmental factors such as the strength of the applied electric field. The efficiency of its electrocaloric effect can be optimized by varying the applied electric field . Furthermore, its performance and parameterization can be compromised by net heat transfer between caloric working bodies and heat-transfer fluids .
Safety and Hazards
Direcciones Futuras
The new tantalum oxide (Ta2O5)–containing material shows an adequate cytocompatibility and the ability to promote biomineralization without using chemical osteogenic inducers, showing great potential as a new material for vital pulp therapy . Another study shows that Ta2O5 films were synthesized via electron beam evaporation (EBE) and subsequently annealed at different temperatures ranging from 300 to 900 °C .
Propiedades
IUPAC Name |
(dioxotantaliooxy-λ2-plumbanyl)oxy-dioxotantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6O.Pb.2Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSIKTVGKTWOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ta](=O)O[Pb]O[Ta](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O6PbTa2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead ditantalum hexaoxide | |
CAS RN |
12065-68-8 | |
| Record name | Lead tantalum oxide (PbTa2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012065688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead tantalum oxide (PbTa2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead ditantalum hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)



![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)

![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
